1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Description
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid is a chemical compound with the molecular formula C15H22FNO2. It is known for its unique structure, which includes a piperidine ring and a fluorophenoxy group.
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2.C2H2O4/c16-14-6-2-3-7-15(14)19-13-12-18-11-10-17-8-4-1-5-9-17;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLJNCISUQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Scientific Research Applications
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid can be compared with other similar compounds such as:
1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine: This compound has a methoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and interactions with biological targets.
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